GSK137647A

Description

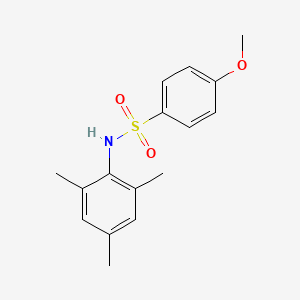

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-9-12(2)16(13(3)10-11)17-21(18,19)15-7-5-14(20-4)6-8-15/h5-10,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUAFMNPXPXOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK137647A: A Selective FFAR4 Agonist for Research and Drug Discovery

An In-depth Technical Guide

Abstract

GSK137647A is a potent and highly selective synthetic agonist for Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120). As a non-carboxylic acid agonist, it represents a valuable chemical tool for elucidating the physiological roles of FFAR4 and for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key signaling pathways, and detailed protocols for its use in various in vitro and in vivo experimental models.

Introduction

Free Fatty Acid Receptor 4 (FFAR4) is a G protein-coupled receptor that is activated by long-chain fatty acids, particularly omega-3 fatty acids. It is expressed in various tissues, including adipocytes, macrophages, and enteroendocrine cells, and plays a crucial role in regulating glucose homeostasis, insulin sensitivity, and inflammation.[1] The discovery of selective FFAR4 agonists like this compound has been instrumental in advancing our understanding of these processes. This compound, a diarylsulfonamide derivative, offers high selectivity for FFAR4 over other free fatty acid receptors, making it an ideal probe for studying FFAR4-mediated effects.[2] This guide is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool for their investigations.

Chemical and Pharmacological Properties

This compound, with the IUPAC name 4-methoxy-N-(2,4,6-trimethylphenyl)benzenesulfonamide, is a non-carboxylic acid agonist of FFAR4.[3] Its chemical structure is distinct from the endogenous fatty acid ligands of the receptor.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Species | Assay Type | Value | Reference(s) |

| pEC50 | Human | Calcium Mobilization | 6.3 | [3] |

| Mouse | Calcium Mobilization | 6.2 | [3] | |

| Rat | Calcium Mobilization | 6.1 | ||

| EC50 | Human | Calcium Mobilization | ~500 nM | |

| Selectivity | Human | Calcium Mobilization | >100-fold vs FFAR1, FFAR2, FFAR3 |

Mechanism of Action and Signaling Pathways

Activation of FFAR4 by this compound initiates downstream signaling through two primary pathways: the canonical Gαq/11 pathway and the non-canonical β-arrestin pathway.

Gαq/11 Signaling Pathway

Upon agonist binding, FFAR4 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that mediates various physiological responses, including the secretion of hormones like glucagon-like peptide-1 (GLP-1) and insulin.

Figure 1: FFAR4 Gαq/11 Signaling Pathway.

β-Arrestin Signaling Pathway

The β-arrestin pathway is primarily associated with the anti-inflammatory effects of FFAR4 activation. Following agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This interaction leads to the internalization of the receptor and initiates a distinct signaling cascade. Notably, the FFAR4/β-arrestin complex can interact with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling pathways such as NF-κB and JNK.

Figure 2: FFAR4 β-Arrestin Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

In Vitro Assays

This assay measures the increase in intracellular calcium following FFAR4 activation.

-

Cell Line: CHO or HEK293 cells stably expressing human FFAR4.

-

Reagents:

-

Culture medium (e.g., DMEM/F12) with 10% FBS.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).

-

Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4).

-

This compound stock solution in DMSO.

-

-

Protocol:

-

Seed cells in a 96- or 384-well black, clear-bottom plate and culture overnight.

-

Prepare the calcium dye loading solution according to the manufacturer's instructions.

-

Remove culture medium and add the dye loading solution to the cells.

-

Incubate for 45-60 minutes at 37°C.

-

Prepare serial dilutions of this compound in assay buffer.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add the this compound dilutions to the wells and immediately measure the fluorescence intensity over time.

-

Calculate the EC50 value from the dose-response curve.

-

Figure 3: Calcium Mobilization Assay Workflow.

This assay quantifies the recruitment of β-arrestin to the activated FFAR4 receptor.

-

Assay Principle: Commonly utilizes enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).

-

Cell Line: A cell line engineered to co-express FFAR4 and a tagged β-arrestin.

-

Protocol (based on PathHunter):

-

Seed the engineered cells in a white, solid-bottom microplate.

-

Incubate for 24-48 hours.

-

Prepare serial dilutions of this compound.

-

Add the agonist dilutions to the cells and incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

Determine the EC50 value from the dose-response curve.

-

This assay measures the amount of GLP-1 released from enteroendocrine L-cells.

-

Cell Line: Human NCI-H716 cells.

-

Protocol:

-

Seed NCI-H716 cells in a 24-well plate.

-

Allow cells to differentiate for 48-72 hours.

-

Wash the cells with Krebs-Ringer Bicarbonate (KRB) buffer.

-

Incubate the cells with KRB buffer containing various concentrations of this compound for 2 hours at 37°C.

-

Collect the supernatant.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.

-

This assay quantifies glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

-

Cell Line: Murine MIN6 insulinoma cells.

-

Protocol:

-

Seed MIN6 cells in a 12-well plate.

-

Pre-incubate the cells in a low-glucose (e.g., 1.67 mM) Krebs-Ringer buffer for 1-2 hours.

-

Replace the buffer with fresh low-glucose buffer (basal) or high-glucose buffer (e.g., 16.7 mM) containing different concentrations of this compound.

-

Incubate for 1-2 hours at 37°C.

-

Collect the supernatant.

-

Measure the insulin concentration using an ELISA or radioimmunoassay (RIA) kit.

-

This assay assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in macrophages.

-

Cell Line: Murine RAW264.7 macrophages.

-

Protocol:

-

Seed RAW264.7 cells in a 12- or 24-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 16-24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of this compound in the context of inflammatory bowel disease (IBD).

-

Model Induction: Colitis can be induced by the administration of dextran sulfate sodium (DSS) in drinking water or by intra-rectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Dosing: this compound is typically administered intraperitoneally (i.p.) at a dose of 1 mg/kg, once or twice daily.

-

Protocol (DSS-induced colitis):

-

Provide mice with drinking water containing 3-5% DSS for 5-7 days to induce colitis.

-

Administer this compound or vehicle control daily, starting from the induction of colitis or as a therapeutic intervention.

-

Monitor disease activity index (DAI), including body weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, sacrifice the animals and collect the colon.

-

Measure colon length and weight, and assess macroscopic damage.

-

Perform histological analysis of colon tissue sections.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Conclusion

This compound is a powerful and selective pharmacological tool for investigating the diverse biological functions of FFAR4. Its ability to potently activate FFAR4 signaling pathways provides a means to explore the therapeutic potential of targeting this receptor for the treatment of type 2 diabetes, obesity, and inflammatory disorders. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs and further unravel the complexities of FFAR4 biology.

References

- 1. Experimental colitis in mice is attenuated by changes in the levels of endocannabinoid metabolites induced by selective inhibition of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of GSK137647A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK137647A is a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). This receptor has emerged as a promising therapeutic target for metabolic and inflammatory diseases. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented is intended to support further research and development of FFA4 agonists as a novel class of anti-inflammatory agents.

Introduction

Chronic inflammation is a key pathological feature of a wide range of diseases, including inflammatory bowel disease (IBD), rheumatoid arthritis, and metabolic disorders. Free Fatty Acid Receptor 4 (FFA4) is a G protein-coupled receptor that is highly expressed in adipose tissue, macrophages, and intestinal L-cells. Its activation by long-chain fatty acids has been shown to mediate potent anti-inflammatory effects. This compound is a synthetic, non-carboxylic acid agonist of FFA4, demonstrating high selectivity and potency. This document serves as a comprehensive resource on the anti-inflammatory properties of this compound.

Quantitative Data on the Bioactivity of this compound

The following tables summarize the key quantitative data regarding the potency and efficacy of this compound in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line/System | Species | Parameter | Value | Reference |

| FFA4 Receptor Activation | Recombinant cells | Human | pEC50 | 6.3 | [1][2][3][4][5] |

| Mouse | pEC50 | 6.2 | |||

| Rat | pEC50 | 6.1 | |||

| Nitric Oxide (NO) Production | Macrophages | Not Specified | Inhibition | Reduction at 50 µM | |

| Interleukin-6 (IL-6) Secretion | Caco-2 cells | Human | Alleviation of inflammatory stimuli | 30 µM (12 hours) |

Table 2: In Vivo Anti-inflammatory Efficacy of this compound

| Animal Model | Disease | Species | Dosing Regimen | Key Findings | Reference |

| TNBS-induced colitis | Inflammatory Bowel Disease | Mouse (C57BL/6) | 1 mg/kg, i.p., twice daily for 7 days | Alleviated colitis | |

| DSS-induced colitis | Inflammatory Bowel Disease | Mouse (C57BL/6) | 1 mg/kg, i.p., twice daily for 7 days | Alleviated colitis, reversed colonic injury, restored intestinal permeability |

Core Signaling Pathways

The anti-inflammatory effects of this compound are primarily mediated through the activation of FFA4, which subsequently engages two main signaling pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.

Figure 1: FFA4 signaling pathways activated by this compound.

Activation of the Gαq/11 pathway leads to the release of intracellular calcium and activation of Protein Kinase C (PKC). The β-arrestin-2 pathway is crucial for the anti-inflammatory effects. Upon FFA4 activation, β-arrestin-2 is recruited and binds to TAK1-binding protein 1 (TAB1), which in turn inhibits the activity of Transforming growth factor-β-activated kinase 1 (TAK1). This inhibition prevents the downstream activation of the IKK complex and JNK, ultimately leading to the suppression of the NF-κB signaling pathway, a master regulator of inflammatory gene transcription.

Experimental Protocols

In Vitro Anti-inflammatory Assays

This protocol is designed to assess the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Figure 2: Workflow for Nitric Oxide Production Assay.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard

-

96-well microplates

Procedure:

-

Seed macrophages into a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (final concentration of 1 µg/mL).

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, mixed immediately before use) to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

This protocol measures the effect of this compound on the secretion of the pro-inflammatory cytokine IL-6 from intestinal epithelial cells.

Materials:

-

Caco-2 cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Inflammatory stimulus (e.g., IL-1β or TNF-α)

-

Human IL-6 ELISA kit

-

24-well plates

Procedure:

-

Seed Caco-2 cells into a 24-well plate and grow to confluence.

-

Treat the cells with this compound (e.g., 30 µM) for a specified period (e.g., 12 hours) in the presence of an inflammatory stimulus (e.g., IL-1β).

-

Collect the cell culture supernatant.

-

Quantify the concentration of IL-6 in the supernatant using a human IL-6 ELISA kit according to the manufacturer's instructions.

In Vivo Models of Inflammatory Bowel Disease

This model mimics Crohn's disease and is used to evaluate the therapeutic efficacy of this compound in a Th1-mediated inflammatory setting.

Figure 3: Experimental workflow for the TNBS-induced colitis model.

Procedure:

-

Anesthetize C57BL/6 mice.

-

Slowly instill 100 µL of TNBS (2.5 mg) in 50% ethanol intrarectally using a catheter.

-

Administer this compound (1 mg/kg) or vehicle intraperitoneally twice daily for 7 days, starting on the day of TNBS administration.

-

Monitor the mice daily for changes in body weight, stool consistency, and the presence of blood in the feces.

-

On day 8, euthanize the mice and collect the colons.

-

Measure the colon length and weight.

-

Fix a segment of the colon in 10% buffered formalin for histological analysis (H&E staining) to assess inflammation, ulceration, and tissue damage.

-

Homogenize another segment of the colon for a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

This model resembles human ulcerative colitis and is characterized by damage to the colonic epithelium.

Procedure:

-

Provide mice (e.g., C57BL/6) with drinking water containing 2-3% (w/v) DSS for 7 consecutive days to induce acute colitis.

-

Administer this compound (1 mg/kg) or vehicle intraperitoneally twice daily for the duration of the DSS treatment.

-

Monitor the mice daily for clinical signs of colitis as described in the TNBS model.

-

On day 8, euthanize the mice and perform the same analyses as in the TNBS model (colon length and weight, histology, MPO assay).

-

To assess intestinal permeability, fluorescein isothiocyanate-dextran (FITC-dextran) can be administered by oral gavage 4 hours before sacrifice, followed by measurement of FITC-dextran levels in the serum.

Clinical Development

To date, there is no publicly available information from clinical trials specifically investigating the use of this compound for the treatment of inflammatory diseases in humans. The available data is limited to preclinical in vitro and in vivo studies.

Conclusion

This compound demonstrates significant anti-inflammatory effects in a range of preclinical models. Its ability to selectively activate FFA4 and modulate downstream signaling pathways, particularly the β-arrestin-2-mediated inhibition of NF-κB, highlights its potential as a therapeutic agent for inflammatory conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this compound and other FFA4 agonists. Further investigation, including clinical trials, will be necessary to determine the safety and efficacy of this compound in human inflammatory diseases.

References

An In-depth Technical Guide on GSK137647A and its Enhancement of GLP-1 Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK137647A is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G-protein coupled receptor 120 (GPR120). Activation of FFA4 in intestinal enteroendocrine L-cells is a key mechanism for stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone with significant therapeutic potential in the management of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core pharmacology of this compound, its mechanism of action in enhancing GLP-1 secretion, detailed experimental protocols for in vitro and in vivo studies, and a summary of available quantitative data.

Core Pharmacology of this compound

This compound is a diarylsulfonamide compound identified as a selective FFA4 agonist. Its selectivity is a crucial feature, as it shows significantly lower affinity for other free fatty acid receptors such as FFA1, FFA2, and FFA3, minimizing off-target effects.

Quantitative Data: Potency and Selectivity

The potency of this compound has been characterized by its half-maximal effective concentration (pEC50) across different species.

| Receptor Species | pEC50 | Reference |

| Human FFA4 | 6.3 | [1][2] |

| Mouse FFA4 | 6.2 | [1][2] |

| Rat FFA4 | 6.1 | [1] |

| Human/Mouse/Rat FFA1, FFA2, FFA3 | < 4.5 |

Note: A higher pEC50 value indicates greater potency.

Mechanism of Action: FFA4 Signaling and GLP-1 Exocytosis

The binding of this compound to FFA4 on enteroendocrine L-cells initiates a signaling cascade that culminates in the exocytosis of GLP-1-containing granules. The primary pathway involves the activation of the Gαq/11 subunit of the G-protein coupled to FFA4.

Gαq/11-Mediated Signaling Pathway

Activation of Gαq/11 by the agonist-bound FFA4 receptor leads to the stimulation of phospholipase C (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical trigger for the fusion of GLP-1-containing vesicles with the plasma membrane and subsequent secretion of GLP-1 into the bloodstream.

Role of β-Arrestin

In addition to G-protein signaling, GPCRs like FFA4 can also signal through β-arrestin pathways. Upon agonist binding, FFA4 can be phosphorylated, leading to the recruitment of β-arrestin. While the precise role of β-arrestin in this compound-mediated GLP-1 secretion is not fully elucidated, β-arrestin recruitment is generally associated with receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. Some evidence suggests that biased agonists that favor G-protein signaling over β-arrestin recruitment may lead to more sustained therapeutic effects.

Experimental Protocols

The following sections detail synthesized protocols for studying the effect of this compound on GLP-1 secretion, based on established methodologies for GPR120 agonists.

In Vitro GLP-1 Secretion Assay using NCI-H716 Cells

The human NCI-H716 cell line is a widely used model for studying GLP-1 secretion from enteroendocrine L-cells.

4.1.1 Materials

-

NCI-H716 cells

-

DMEM, high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Matrigel

-

This compound

-

DMSO (vehicle)

-

Krebs-Ringer Bicarbonate buffer (KRB) with 0.2% BSA

-

DPP-IV inhibitor (e.g., sitagliptin)

-

Active GLP-1 ELISA kit

-

24-well plates

4.1.2 Experimental Workflow

4.1.3 Detailed Steps

-

Cell Culture: Culture NCI-H716 cells in DMEM with 10% FBS and 1% penicillin-streptomycin. For secretion assays, seed cells on Matrigel-coated plates to promote differentiation.

-

Preparation of this compound: Prepare a stock solution of this compound in DMSO. Serially dilute in KRB buffer to achieve final concentrations (e.g., ranging from 10 nM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Secretion Assay:

-

Wash cells twice with KRB buffer.

-

Pre-incubate with KRB buffer containing a DPP-IV inhibitor for 30 minutes at 37°C to prevent GLP-1 degradation.

-

Remove the pre-incubation buffer and add the treatment solutions (this compound or vehicle control in KRB with DPP-IV inhibitor).

-

Incubate for 2 hours at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant and centrifuge to pellet any detached cells.

-

Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Lyse the cells and determine the total protein content to normalize the GLP-1 secretion data.

-

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This protocol assesses the effect of this compound on glucose homeostasis and GLP-1 secretion in a physiological context.

4.2.1 Materials

-

C57BL/6 mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

D-glucose solution (20%)

-

DPP-IV inhibitor

-

Blood collection tubes with anticoagulant (e.g., EDTA) and protease inhibitors

-

Glucometer and test strips

-

Total or active GLP-1 ELISA kit

4.2.2 Experimental Workflow

4.2.3 Detailed Steps

-

Animal Preparation: Fast mice overnight with free access to water. Thirty minutes prior to this compound administration, inject a DPP-IV inhibitor intraperitoneally to stabilize circulating GLP-1.

-

Dosing: Administer this compound (e.g., at a dose of 1 mg/kg) or vehicle via oral gavage.

-

Glucose Challenge: After a 30-60 minute pre-treatment period, administer a 2 g/kg body weight bolus of D-glucose via oral gavage.

-

Blood Collection: Collect blood samples (e.g., from the tail vein) at baseline (0 min) and at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood for GLP-1 measurement should be collected into tubes containing an anticoagulant and protease inhibitors.

-

Analysis:

-

Measure blood glucose concentrations at each time point using a glucometer.

-

Centrifuge the blood samples to obtain plasma.

-

Measure plasma GLP-1 concentrations using an appropriate ELISA kit.

-

Quantitative Data on GLP-1 Secretion Enhancement

While extensive quantitative data specifically for this compound's effect on GLP-1 secretion from enteroendocrine cells is limited in publicly available literature, studies on other GPR120 agonists provide an indication of the expected effect. Activation of GPR120 in STC-1 cells has been shown to induce a significant, dose-dependent increase in GLP-1 secretion. For instance, treatment of STC-1 cells with the GPR120 agonist TUG-891 has been reported to increase GLP-1 secretion. In vivo studies in mice have also demonstrated that oral administration of GPR120 agonists can increase plasma GLP-1 levels.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA4/GPR120 in GLP-1 secretion and glucose homeostasis. Its potency and selectivity make it a suitable compound for both in vitro and in vivo studies. The provided protocols and signaling pathway information serve as a comprehensive guide for researchers aiming to explore the therapeutic potential of FFA4 agonism. Further studies are warranted to fully quantify the dose-response relationship between this compound and GLP-1 secretion in various preclinical models.

References

In-Depth Technical Guide: The Effects of GSK137647A on Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK137647A is a potent and selective synthetic agonist for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). Activation of GPR120 by endogenous long-chain fatty acids has been implicated in the regulation of metabolism, including the secretion of insulin. This technical guide provides a comprehensive overview of the effects of this compound on insulin secretion, detailing the underlying molecular mechanisms, experimental protocols for its characterization, and quantitative data from key studies. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of diabetes, endocrinology, and drug development.

Core Mechanism of Action

This compound enhances glucose-stimulated insulin secretion (GSIS) through its agonist activity at the GPR120 receptor on pancreatic β-cells. The binding of this compound to GPR120 initiates a cascade of intracellular signaling events that ultimately lead to the exocytosis of insulin-containing granules.

Direct Effects on Pancreatic β-Cells

While the complete direct signaling pathway in pancreatic β-cells is still under full elucidation, evidence suggests the involvement of the Gαq/11 subunit. Activation of Gαq/11 by GPR120 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, a critical step for insulin granule fusion with the cell membrane and subsequent insulin release.

Indirect Effects on Insulin Secretion

The insulinotropic effect of this compound is also mediated by indirect mechanisms involving other pancreatic islet cells and enteroendocrine cells:

-

Inhibition of Somatostatin Secretion: GPR120 is expressed on pancreatic δ-cells, which are responsible for secreting somatostatin. Somatostatin acts as a paracrine inhibitor of both insulin and glucagon secretion. Activation of GPR120 on δ-cells by this compound has been shown to inhibit somatostatin release.[1] This disinhibition of β-cells contributes to an overall increase in insulin secretion.

-

Stimulation of GLP-1 Secretion: GPR120 is also expressed in enteroendocrine L-cells of the gut. Agonism of GPR120 by this compound can stimulate the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is a potent incretin hormone that enhances glucose-dependent insulin secretion from pancreatic β-cells.

Quantitative Data

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from various studies.

Table 1: Potency of this compound on GPR120/FFA4

| Species | pEC50 | Reference |

| Human | 6.3 | [2] |

| Mouse | 6.2 | [2] |

| Rat | 6.1 | [2] |

Table 2: Effects of this compound on Insulin and GLP-1 Secretion

| Experimental Model | this compound Concentration | Effect on Secretion | Reference | | :--- | :--- | :--- | | MIN6 Mouse Insulinoma Cells | 50 μM | Increased glucose-stimulated insulin secretion |[3] | | Human Intestinal NCI-H716 Cells | 100 μM | Modest increase in GLP-1 secretion | |

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol is a representative method for assessing the effect of this compound on insulin secretion in a pancreatic β-cell line.

Materials:

-

MIN6 mouse insulinoma cells

-

Culture medium (e.g., DMEM with 10% FBS, 11 mM glucose)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) containing:

-

Low glucose (e.g., 2.8 mM)

-

High glucose (e.g., 16.7 mM)

-

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Cell Culture: Culture MIN6 cells in standard culture medium until they reach 80-90% confluency.

-

Pre-incubation: Gently wash the cells with a pre-warmed, glucose-free buffer. Then, pre-incubate the cells in KRBH with low glucose for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

-

Stimulation: Aspirate the pre-incubation buffer and add fresh KRBH containing:

-

Low glucose (basal control)

-

High glucose (stimulated control)

-

High glucose + varying concentrations of this compound

-

High glucose + vehicle control (e.g., DMSO)

-

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Express the results as fold-change over the basal control or as absolute insulin concentrations.

GLP-1 Secretion Assay in NCI-H716 Cells

This protocol outlines a method to evaluate the effect of this compound on GLP-1 secretion from an enteroendocrine cell line.

Materials:

-

NCI-H716 human intestinal cells

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

Assay buffer (e.g., DMEM or Krebs buffer)

-

This compound stock solution

-

24-well plates

-

GLP-1 ELISA kit

Procedure:

-

Cell Culture: Culture NCI-H716 cells in standard culture medium. These cells grow in suspension as spheroids.

-

Cell Seeding: Seed the cells into 24-well plates and allow them to acclimate.

-

Stimulation: Add varying concentrations of this compound or a vehicle control to the wells.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 2 hours).

-

Sample Collection: Collect the cell culture supernatant.

-

GLP-1 Quantification: Measure the active GLP-1 concentration in the supernatants using a specific GLP-1 ELISA kit.

-

Data Analysis: Express the results as fold-change in GLP-1 secretion compared to the vehicle control.

Visualizations

Signaling Pathways

Caption: GPR120 signaling pathway in pancreatic β-cells.

Experimental Workflows

Caption: Experimental workflow for a GSIS assay.

Logical Relationships

References

The Role of GSK137647A in Cancer Cell Line Studies: A Technical Guide

Disclaimer: Direct experimental data on the effects of GSK137647A in cancer cell lines is limited in publicly available literature. This guide provides a comprehensive overview based on the known pharmacology of this compound as a potent and selective Free Fatty Acid Receptor 4 (FFA4) agonist and extrapolates its potential role in cancer by summarizing the findings from studies on other FFA4 agonists and the function of FFA4 in oncological contexts.

Introduction to this compound

This compound is a selective, non-carboxylic agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120. It exhibits an EC50 of 501 nM for FFA4.[1] Primarily investigated for its roles in metabolic disorders and inflammation, the activation of its target receptor, FFA4, has shown varied and context-dependent effects in different cancer types. This document outlines the current understanding of FFA4's role in cancer and provides technical guidance for researchers investigating this compound or other FFA4 agonists in cancer cell line studies.

The Role of FFA4 in Cancer

FFA4 is a G protein-coupled receptor (GPCR) that is activated by medium and long-chain fatty acids. Its expression has been documented in a variety of cancer cell lines, and its activation can lead to diverse cellular responses, including effects on proliferation, migration, and signaling pathways. The outcomes of FFA4 activation appear to be highly dependent on the cancer type and the specific cellular context.

FFA4 Expression and Effects of Agonism in Cancer Cell Lines

The following table summarizes the expression of FFA4 and the observed effects of FFA4 agonists in various cancer cell lines based on existing research. It is important to note that these studies have utilized agonists other than this compound, such as GW9508 and TUG-891.

| Cancer Type | Cell Line(s) | FFA4 Expression | Effects of FFA4 Agonism | Reference Compound(s) |

| Prostate Cancer | DU145, PC-3 | Expressed | Inhibition of LPA- and EGF-induced proliferation and migration.[2] | EPA, TUG-891, GW9508 |

| Colorectal Cancer | HCT116, SW480, Colo205, Caco-2, HT-29, RKO, DLD-1, SW620 | Upregulated compared to normal colon cell lines.[3] | In SW-480 cells, fatty acids that act on FFAR4 decreased cell growth, migration, and invasion.[4] | Butyrate, Palmitate, Stearate |

| Lung Cancer | A549 | Expressed | Inhibition of cell migration. Marginal inhibition of proliferation.[3] | GW9508 |

| Pancreatic Cancer | PANC-1 | Expressed | Promotion of cell migration. | GW9508 |

| Breast Cancer | MDA-MB-231, MCF-7 | Expressed | Regulation of cell proliferation, migration, invasion, and chemoresistance. | Not Specified |

| Ovarian Cancer | SKOV3 | Low levels of FFA4 mRNA detected. | FFAR agonists inhibit LPA- and EGF-stimulated proliferation. | EPA, GW9508 |

| Melanoma | A375, G361 | Expressed | Regulation of cell proliferation and migration. | GW9508 |

Signaling Pathways

Activation of FFA4 by an agonist like this compound can trigger several downstream signaling cascades. The specific pathway activated can vary between cell types and can lead to opposing outcomes (e.g., pro-proliferative vs. anti-proliferative).

Key Signaling Pathways Modulated by FFA4 Activation

-

PI3K/AKT Pathway: In some contexts, such as colorectal cancer, FFA4 agonism has been shown to activate the PI3K/AKT/NF-κB signaling pathway, which can promote cell migration and angiogenesis.

-

ERK1/2 Pathway: In prostate cancer cells, FFA4 activation can inhibit growth factor-induced signaling, including the suppression of ERK phosphorylation.

-

β-arrestin-2 Pathway: FFA4 can signal through β-arrestin-2, which can lead to anti-inflammatory effects by inhibiting the TAB1/TAK1/NF-κB signaling cascade.

Below is a generalized diagram of potential FFA4 signaling pathways in cancer cells.

Caption: Generalized FFA4 signaling pathways in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Western Blot for Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation of key signaling proteins (e.g., AKT, ERK) in response to this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound for the desired time points. Wash cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a compound like this compound in cancer cell line studies.

Caption: A typical experimental workflow for investigating this compound.

Conclusion and Future Directions

While direct evidence of this compound's efficacy in cancer is currently lacking, its role as a potent FFA4 agonist suggests it could modulate cancer cell behavior in a context-dependent manner. The available data on other FFA4 agonists indicate that its effects could range from anti-proliferative in prostate and ovarian cancer to potentially pro-migratory in pancreatic cancer.

Future research should focus on:

-

Directly evaluating this compound in a panel of cancer cell lines with varying levels of FFA4 expression to determine its IC50 values and effects on proliferation and apoptosis.

-

Elucidating the specific signaling pathways modulated by this compound in different cancer cell types to understand the molecular basis of its effects.

-

Investigating the potential for combination therapies, where this compound could be used to sensitize cancer cells to existing chemotherapeutic agents.

This technical guide provides a framework for researchers to design and execute studies aimed at understanding the potential of this compound as a therapeutic agent in oncology. The provided protocols and workflow diagrams serve as a starting point for a systematic investigation into its effects on cancer cell lines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Omega-3 fatty acids and other FFA4 agonists inhibit growth factor signaling in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of free-fatty acid receptor-4 (FFA4) in human cancers and cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

Investigating GSK137647A in Diabetes Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 has emerged as a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its role in mediating the beneficial effects of long-chain fatty acids on glucose homeostasis and inflammation. This technical guide provides a comprehensive overview of the investigation of this compound in various diabetes models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | This compound Concentration | Result |

| pEC50 | U2OS (expressing human FFA4) | Agonist activity | N/A | 6.3 |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 (mouse insulinoma) | High Glucose (25 mM) | 10 µM | ~1.8-fold increase vs. vehicle |

| GLP-1 Secretion | NCI-H716 (human intestinal) | Basal | 10 µM | ~1.5-fold increase vs. vehicle |

| Nitric Oxide (NO) Production | Macrophages | LPS-stimulated | 50 µM | Reduction in NO production |

In Vivo Efficacy of this compound

| Animal Model | Condition | Treatment | Outcome |

| C57BL/6 Mice | TNBS- or DSS-induced colitis | 1 mg/kg this compound (i.p., twice daily for 7 days) | Alleviation of colitis |

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

-

Cell Culture: MIN6 mouse insulinoma cells are cultured in DMEM supplemented with 15% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.

-

Seeding: Cells are seeded into 24-well plates and grown to 80-90% confluency.

-

Starvation: Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and then starved in KRB buffer containing 2.8 mM glucose for 2 hours.

-

Stimulation: The starvation buffer is replaced with KRB buffer containing 2.8 mM glucose (basal) or 25 mM glucose (stimulated) with or without various concentrations of this compound or vehicle control.

-

Incubation: Plates are incubated for 1 hour at 37°C.

-

Sample Collection: The supernatant is collected to measure secreted insulin.

-

Insulin Quantification: Insulin levels in the supernatant are quantified using an ELISA kit.

-

Data Analysis: Results are expressed as fold change in insulin secretion relative to the vehicle control under high glucose conditions.

GLP-1 Secretion Assay in NCI-H716 Cells

Objective: To determine the effect of this compound on the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.

Methodology:

-

Cell Culture: NCI-H716 human intestinal cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding: Cells are seeded into Matrigel-coated 24-well plates.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Cells are incubated for 2 hours at 37°C.

-

Sample Collection: The supernatant is collected, and a protease inhibitor cocktail is added to prevent GLP-1 degradation.

-

GLP-1 Quantification: Active GLP-1 levels in the supernatant are measured using a specific ELISA kit.

-

Data Analysis: Results are presented as fold increase in GLP-1 secretion compared to the vehicle-treated control.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

Objective: To evaluate the anti-inflammatory properties of this compound in macrophages.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response.

-

Incubation: Plates are incubated for 24 hours at 37°C.

-

Sample Collection: The cell culture supernatant is collected.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified by ELISA.

-

Data Analysis: The inhibitory effect of this compound on NO and cytokine production is calculated relative to the LPS-only treated group.

Signaling Pathways and Experimental Workflows

This compound-Mediated Signaling in Pancreatic β-Cells

Caption: this compound signaling in pancreatic β-cells.

Anti-inflammatory Signaling of this compound in Macrophages

Caption: Anti-inflammatory pathway of this compound.

Experimental Workflow for In Vivo Glucose Tolerance Test

Caption: Workflow for a glucose tolerance test.

Methodological & Application

Application Notes and Protocols for GSK137647A In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK137647A is a potent and selective agonist for the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120). FFA4 is a promising therapeutic target for metabolic and inflammatory diseases. Activation of FFA4 by agonists like this compound can stimulate glucagon-like peptide-1 (GLP-1) secretion, induce insulin secretion, and mediate anti-inflammatory effects. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound and other potential FFA4 agonists.

Data Presentation

Table 1: Potency of this compound at FFA4 Receptors

| Species | Assay Type | Parameter | Value |

| Human | Calcium Mobilization | pEC50 | 6.3 |

| Mouse | Calcium Mobilization | pEC50 | 6.2 |

| Rat | Calcium Mobilization | pEC50 | 6.1 |

| Human, Mouse, Rat | Not Specified | pEC50 for FFA1, FFA2, FFA3 | < 4.5 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.[1]

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay | Concentration | Effect |

| MIN6 (mouse insulinoma) | Glucose-Stimulated Insulin Secretion | 50 µM | Increased insulin secretion in the presence of 25 mM glucose.[2] |

| NCI-H716 (human intestinal) | GLP-1 Secretion | 100 µM | Modest increase in GLP-1 secretion.[2] |

| U2OS | Intracellular Calcium Accumulation | Not specified | Induced intracellular calcium accumulation.[2] |

| Caco-2 (human intestinal) | Inflammatory Response | 30 µM (12 hours) | Alleviated inflammatory stimuli response and induced IL-6 secretion.[1] |

| Macrophages | Nitric Oxide (NO) Production | 50 µM | Reduced NO production without affecting cell viability. |

Signaling Pathways

Activation of FFA4 by this compound initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin pathway.

Gαq/11 Signaling Pathway

Caption: FFA4 Gαq/11 Signaling Pathway.

β-Arrestin Signaling Pathway

Caption: FFA4 β-Arrestin Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FFA4 activation via the Gαq/11 pathway.

Caption: Calcium Mobilization Assay Workflow.

Materials:

-

HEK293 or CHO cells stably expressing the human FFA4 receptor.

-

Culture medium (e.g., DMEM with 10% FBS).

-

96-well or 384-well black-walled, clear-bottom microplates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and other test compounds.

Protocol:

-

Cell Plating: Seed FFA4-expressing cells into black-walled, clear-bottom microplates and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.

-

Incubation: Incubate the plate at 37°C for 45-60 minutes to allow the cells to take up the dye.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Compound Addition: Prepare serial dilutions of this compound and test compounds in the assay buffer. Add the compounds to the respective wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (e.g., FlexStation) with appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the dose-response curves to determine the EC50 values for each compound.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay evaluates the ability of this compound to potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

Materials:

-

MIN6 mouse insulinoma cells.

-

Culture medium (e.g., DMEM with 10% FBS).

-

6-well or 12-well culture plates.

-

Krebs-Ringer Bicarbonate HEPES (KRBH) buffer.

-

Glucose solutions (low and high concentrations).

-

This compound and other test compounds.

-

Insulin ELISA kit.

Protocol:

-

Cell Culture: Culture MIN6 cells in 6-well or 12-well plates until they reach approximately 80-90% confluency.

-

Pre-incubation (Starvation): Wash the cells twice with PBS and then pre-incubate them in a glucose-free KRBH buffer for 1-2 hours at 37°C. This step is to starve the cells and establish a baseline.

-

Stimulation: Remove the starvation buffer and incubate the cells with KRBH buffer containing low glucose (e.g., 1-3 mM) or high glucose (e.g., 16.7-25 mM) in the presence or absence of this compound for 1 hour at 37°C.

-

Sample Collection: After incubation, collect the supernatant from each well.

-

Insulin Measurement: Quantify the amount of secreted insulin in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: After collecting the supernatant, lyse the cells and measure the total protein content to normalize the insulin secretion data.

-

Data Analysis: Compare the amount of insulin secreted under different conditions. An increase in insulin secretion in the high glucose plus this compound condition compared to high glucose alone indicates a potentiation effect.

GLP-1 Secretion Assay

This assay measures the ability of this compound to stimulate the secretion of the incretin hormone GLP-1 from enteroendocrine L-cells.

Materials:

-

NCI-H716 (human) or STC-1 (mouse) cells.

-

Culture medium (e.g., RPMI for NCI-H716, DMEM for STC-1) with 10% FBS.

-

Matrigel-coated plates (for NCI-H716 cells).

-

Assay buffer (e.g., HEPES buffer).

-

This compound and other test compounds.

-

GLP-1 ELISA kit.

Protocol:

-

Cell Culture: Culture NCI-H716 cells on Matrigel-coated plates to promote adhesion and differentiation. Culture STC-1 cells on standard tissue culture plates.

-

Starvation: On the day of the experiment, wash the cells with the assay buffer and then incubate them in the same buffer for 30-60 minutes at 37°C.

-

Stimulation: Remove the starvation buffer and add the assay buffer containing different concentrations of this compound or test compounds. Incubate for 30 minutes to 2 hours at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

GLP-1 Measurement: Measure the concentration of active GLP-1 in the supernatants using a specific ELISA kit.

-

Data Analysis: Plot the concentration of secreted GLP-1 against the compound concentration to determine the dose-response relationship.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated FFA4 receptor, a key step in receptor desensitization and an alternative signaling pathway.

Materials:

-

CHO-K1 cells engineered to co-express a ProLink™ (PK)-tagged FFA4 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin (e.g., PathHunter β-Arrestin GPCR assay).

-

Culture medium.

-

White, solid-bottom microplates.

-

This compound and other test compounds.

-

Detection reagent containing the enzyme substrate.

Protocol:

-

Cell Plating: Seed the engineered CHO-K1 cells into white, solid-bottom microplates and culture them overnight.

-

Compound Addition: Prepare serial dilutions of this compound and test compounds. Remove the culture medium and add the diluted compounds to the cells.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme.

-

Signal Measurement: Incubate the plate at room temperature for about 60 minutes to allow the signal to develop. Measure the chemiluminescence using a plate reader.

-

Data Analysis: The intensity of the chemiluminescent signal is proportional to the extent of β-arrestin recruitment. Analyze the data to generate dose-response curves and determine EC50 values.

ERK1/2 Phosphorylation Assay

This assay determines the activation of the MAP kinase signaling pathway downstream of FFA4, which is often mediated by β-arrestin.

Materials:

-

Cells expressing FFA4 (e.g., transfected CHO cells or HMDMs).

-

Culture medium.

-

This compound and other test compounds.

-

Cell lysis buffer.

-

Phospho-ERK1/2 detection kit (e.g., Cell-Based ELISA or AlphaLISA).

Protocol:

-

Cell Culture and Stimulation: Culture the cells in appropriate plates. Starve the cells if necessary and then stimulate them with various concentrations of this compound for a short period (e.g., 5-30 minutes).

-

Cell Lysis: After stimulation, wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

Phospho-ERK1/2 Detection:

-

Cell-Based ELISA: Fix and permeabilize the cells in the plate. Use a primary antibody specific for phosphorylated ERK1/2 and a second primary antibody for total ERK1/2 as a normalization control. Detect with species-specific secondary antibodies conjugated to HRP or AP and corresponding fluorogenic substrates.

-

AlphaLISA: Use a kit containing acceptor beads conjugated to an antibody for phosphorylated ERK1/2 and donor beads conjugated to an antibody for total ERK1/2.

-

-

Data Analysis: Quantify the amount of phosphorylated ERK1/2 relative to the total ERK1/2. An increase in this ratio indicates activation of the ERK pathway.

References

Application Notes and Protocols for GSK137647A Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120).[1][2] This receptor is a key regulator of various physiological processes, including glucose homeostasis, anti-inflammatory responses, and insulin secretion.[2] As such, this compound is a valuable tool for investigating the therapeutic potential of FFA4 activation in various disease models. These application notes provide detailed protocols and quantitative data for the administration of this compound in mouse models of inflammatory and metabolic diseases.

Mechanism of Action and Signaling Pathways

This compound selectively binds to and activates FFA4, a G protein-coupled receptor.[1][2] Upon activation, FFA4 can initiate downstream signaling through multiple pathways, primarily involving Gαq/11, Gαi/o, and β-arrestin-2.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can influence insulin secretion and other metabolic processes.

-

Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can modulate ghrelin synthesis and reduce its inhibitory effect on insulin secretion.

-

β-Arrestin-2 Pathway and Anti-inflammatory Effects: FFA4 activation recruits β-arrestin-2, which can mediate anti-inflammatory effects by inhibiting the activation of NF-κB and JNK signaling pathways. This is a crucial mechanism for the observed therapeutic effects in models of inflammation.

Signaling Pathway Diagram

Caption: this compound signaling pathways.

Quantitative Data from Mouse Model Studies

The administration of this compound has been investigated in various mouse models. The following tables summarize the dosages and administration routes used in these studies.

Table 1: this compound Administration in Colitis Mouse Models

| Mouse Model | Strain | Administration Route | Dosage | Frequency | Duration | Reference |

| DSS-induced colitis | C57BL/6 | Intraperitoneal (i.p.) | 1 mg/kg | Twice daily | 7 days | |

| TNBS-induced colitis | C57BL/6 | Intraperitoneal (i.p.) | 1 mg/kg | Twice daily | 7 days | |

| DSS-induced colitis | Not Specified | Intraperitoneal (i.p.) | 1 mg/kg | Twice daily | 4 days (Day 3 to 6) |

Table 2: this compound Administration in Metabolic Disease Mouse Models

| Mouse Model | Strain | Administration Route | Dosage | Frequency | Duration | Reference |

| High-Fat/High-Carbohydrate Diet | Not Specified | Oral gavage | 30, 60, 90 mg/kg | Daily | 3 weeks | |

| Obesity and Insulin Resistance | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Table 3: this compound Administration in Autoimmune Disease Mouse Models

| Mouse Model | Strain | Administration Route | Dosage | Frequency | Duration | Reference |

| Aldara™-induced psoriasis-like dermatitis | Not Specified | Oral gavage | 50 mg/kg | Daily | Started 2 days prior to induction | |

| K/BxN serum transfer arthritis | C57BL/6 | Oral gavage | 50 mg/kg | Daily | Started 2 days prior to induction | |

| Antibody transfer bullous pemphigoid-like epidermolysis bullosa acquisita | Not Specified | Oral gavage | 50 mg/kg | Daily | Started 2 days prior to induction |

Experimental Protocols

Preparation of this compound for In Vivo Administration

a) Intraperitoneal (i.p.) Injection Formulation

This formulation is suitable for studies requiring systemic delivery.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Syringes and needles (e.g., 27-30 gauge)

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, create a 120 mg/mL stock solution.

-

For a 1 mg/mL working solution, add 50 µL of the 120 mg/mL DMSO stock solution to 950 µL of corn oil in a sterile microcentrifuge tube.

-

Vortex the mixture thoroughly to ensure even suspension. The mixed solution should be used immediately for optimal results.

-

b) Oral Gavage Formulation

This formulation is designed for oral administration.

-

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween80

-

Deionized water (ddH2O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Oral gavage needles

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 120 mg/mL).

-

To prepare a 1 mL working solution, add 50 µL of the 120 mg/mL DMSO stock solution to 400 µL of PEG300 in a sterile microcentrifuge tube. Mix until the solution is clear.

-

Add 50 µL of Tween80 to the mixture and mix until clear.

-

Add 500 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly.

-

The mixed solution should be used immediately.

-

Administration Protocols

a) Intraperitoneal (i.p.) Injection

-

Procedure:

-

Restrain the mouse appropriately.

-

Wipe the lower abdominal area with an alcohol swab.

-

Insert a 27-30 gauge needle into the peritoneal cavity at a shallow angle, avoiding internal organs.

-

Inject the prepared this compound solution slowly.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any adverse reactions.

-

b) Oral Gavage

-

Procedure:

-

Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

-

Insert the gavage needle into the esophagus and gently advance it into the stomach.

-

Slowly administer the prepared this compound solution.

-

Carefully remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress.

-

Experimental Workflow Diagram

Caption: General experimental workflow.

Expected Outcomes and Readouts

The therapeutic effects of this compound can be assessed through various readouts depending on the mouse model used.

-

Colitis Models:

-

Reduction in disease activity index (DAI) scores (body weight loss, stool consistency, rectal bleeding).

-

Decreased myeloperoxidase (MPO) activity in colon tissue, indicating reduced neutrophil infiltration.

-

Improved histological scores (reduced inflammation, epithelial damage, and crypt loss).

-

Restoration of intestinal barrier permeability.

-

-

Metabolic Disease Models:

-

Improved glucose tolerance and insulin sensitivity.

-

Reduced body weight gain and fat mass.

-

Decreased hepatic steatosis and fibrosis.

-

Modulation of adipokine and inflammatory cytokine levels.

-

-

Autoimmune Disease Models:

-

Reduced clinical scores of disease severity (e.g., paw swelling in arthritis, skin inflammation in psoriasis).

-

Decreased infiltration of inflammatory cells into target tissues.

-

Modulation of pro-inflammatory cytokine expression.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FFA4 in various pathological conditions. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute in vivo studies using this compound in mouse models. Careful consideration of the appropriate formulation, administration route, and dosage is crucial for obtaining reliable and reproducible results.

References

Effective Concentration of GSK137647A in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing GSK137647A, a potent and selective agonist of the Free Fatty Acid Receptor 4 (FFA4), also known as G protein-coupled receptor 120 (GPR120), in a variety of cell culture applications. This document outlines the mechanism of action, summarizes effective concentrations across different cell lines and assays, and provides detailed protocols for key experiments.

Introduction

This compound is a small molecule agonist for FFA4/GPR120, a receptor implicated in metabolic regulation, insulin secretion, and anti-inflammatory responses.[1][2] Its selectivity makes it a valuable tool for investigating the physiological roles of FFA4 activation in various in vitro models. Understanding the effective concentration is critical for designing experiments that yield meaningful and reproducible results.

Mechanism of Action

This compound selectively binds to and activates FFA4/GPR120, a G protein-coupled receptor. This activation triggers downstream signaling cascades primarily through two main pathways:

-

Gαq/11 Pathway: Activation of the Gαq/11 subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for effects such as glucose-stimulated insulin secretion.

-

β-Arrestin 2 Pathway: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. This interaction mediates the anti-inflammatory effects of GPR120 activation by inhibiting the TAK1-NF-κB signaling pathway.

These pathways ultimately influence a range of cellular processes, including gene expression, hormone secretion, and inflammatory responses.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell type, the specific assay, and the desired biological endpoint. The following table summarizes reported potency and effective concentrations from various in vitro studies.

| Cell Line | Assay Type | Potency (pEC50/EC50) | Effective Concentration | Reference |

| Human FFA4-expressing cells | Calcium Mobilization | pEC50: 6.3 (EC50: ~501 nM) | - | [1][3][4] |

| Mouse FFA4-expressing cells | Calcium Mobilization | pEC50: 6.2 | - | |

| Rat FFA4-expressing cells | Calcium Mobilization | pEC50: 6.1 | - | |

| HEK293 | Calcium Mobilization | pEC50: 7.35 | - | |

| HEK293 | β-arrestin-2 Recruitment | pEC50: 6.75 | - | |

| MIN6 (mouse insulinoma) | Glucose-Stimulated Insulin Secretion | - | 50 µM | |

| NCI-H716 (human intestinal) | GLP-1 Secretion | - | 100 µM | |

| RAW264.7 (mouse macrophage) | Anti-inflammatory (NO reduction) | - | 50 µM | |

| Caco-2 (human colon adenocarcinoma) | Anti-inflammatory (IL-6 secretion) | - | 30 µM | |

| U2OS (human osteosarcoma) | Intracellular Calcium Accumulation | - | Not specified |

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Mandatory Visualizations

Caption: this compound signaling through GPR120/FFA4.

References

Preparing Stock Solutions of GSK137647A: An Application Note

Introduction

GSK137647A is a potent and selective agonist for the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][2][3][4][5] This G protein-coupled receptor is involved in various physiological processes, including the regulation of glucose homeostasis, anti-inflammatory responses, and insulin secretion. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 305.39 g/mol | |

| Formula | C₁₆H₁₉NO₃S | |

| CAS Number | 349085-82-1 | |

| Appearance | Crystalline solid | |

| Purity | ≥99% |

Solubility Data

This compound is insoluble in water but soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.

| Solvent | Solubility | Molar Concentration (approx.) | Notes | Reference |

| DMSO | ≥121.6 mg/mL | ~398 mM | Use fresh, moisture-free DMSO. | |

| DMSO | 61 mg/mL | ~199.74 mM | Moisture-absorbing DMSO reduces solubility. | |

| DMSO | ≥ 100 mg/mL | ~327.45 mM | Use newly opened DMSO for best results. | |

| Ethanol | ≥9.49 mg/mL | ~31 mM | Ultrasonic assistance may be required. | |

| Ethanol | 10 mg/mL | ~32.7 mM | - | |

| Ethanol | Soluble to 50 mM | - | - |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.054 mg (Molecular Weight = 305.39 g/mol ).

-

Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 3.054 mg of powder.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

-

Aliquotting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is essential to maintain the activity of this compound.

-

Solid Powder: Store the solid compound at -20°C for up to 3 years. Short-term storage at 4°C for a few weeks is also acceptable. The product is stable for several weeks at ambient temperature during shipping.

-

Stock Solutions:

-

In DMSO, stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.

-

Some sources suggest shorter stability, with storage at -80°C for 6 months and at -20°C for 1 month.

-